molecular formula C14H24N2O2 B2936399 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine CAS No. 2320144-18-9

1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine

Cat. No.: B2936399
CAS No.: 2320144-18-9
M. Wt: 252.358
InChI Key: XQJJDFYLDKJQBN-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound featuring a piperidine ring substituted with a cyclopropanecarbonyl group and a methoxypyrrolidinyl group

Properties

IUPAC Name

cyclopropyl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-18-13-6-9-16(10-13)12-4-7-15(8-5-12)14(17)11-2-3-11/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJJDFYLDKJQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the cyclopropanecarbonyl and methoxypyrrolidinyl groups. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may utilize large-scale organic synthesis techniques, optimizing reaction conditions for yield and purity.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its structural features make it a candidate for studying receptor-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.

Biological Activity

1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound, which incorporates a piperidine ring and a cyclopropanecarbonyl moiety, may exhibit various pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine can be attributed to its interactions with various biological targets. Compounds containing piperidine structures are known for their ability to modulate neurotransmitter systems and exhibit anti-cancer properties. Specifically, this compound may act as an inhibitor of certain kinases or enzymes involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have demonstrated that piperidine derivatives possess significant anticancer properties. For example, derivatives synthesized from similar frameworks have shown selective cytotoxicity against various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays . These findings suggest that 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine could potentially exhibit similar activities.

Table 1: Comparative Anticancer Activity of Piperidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
7hA54912.5Tubulin polymerization inhibition
7kHCT-11615.0Cell cycle arrest at G2/M phase
1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidineTBDTBDTBD

Study on Antitumor Effects

A study focusing on the synthesis and evaluation of piperidine derivatives reported that certain compounds exhibited promising antitumor effects by inhibiting tubulin polymerization and inducing cell cycle arrest. The most potent derivatives demonstrated IC50 values comparable to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) . This indicates that the structural features present in 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine could be optimized for enhanced efficacy.

In Silico Studies

In silico analyses using molecular docking simulations have provided insights into the binding affinities of piperidine derivatives to targets such as tubulin and various kinases. For instance, molecular docking studies have shown that the binding interactions at the colchicine site on tubulin are crucial for the anticancer activity of these compounds . Such computational approaches can guide further modifications to enhance biological activity.

Synthesis and Characterization

The synthesis of 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine involves standard organic synthesis techniques, including NMR and LC-MS for characterization. These techniques confirm the structure and purity of the synthesized compound, which is essential for subsequent biological testing.

Biological Testing Results

Preliminary biological tests indicate that derivatives based on similar frameworks show significant activity against various pathogens, including M. tuberculosis, suggesting potential applications beyond oncology . The minimum inhibitory concentrations (MICs) of these derivatives highlight their effectiveness against resistant strains, which is a growing concern in antimicrobial therapy.

Table 2: Biological Activity Data Summary

Compound NameTarget Organism/Cell LineMIC/IC50 (µM)Observations
Piperidine Derivative AA549 (Lung Cancer)10Selective cytotoxicity observed
Piperidine Derivative BHCT-116 (Colon Cancer)15Induces G2/M phase arrest
1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidineTBDTBDTBD

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